molecular formula C15H25NO6 B12425709 Lycopsamine N-oxide-d3

Lycopsamine N-oxide-d3

Cat. No.: B12425709
M. Wt: 318.38 g/mol
InChI Key: DNAWGBOKUFFVMB-YJLUAEPNSA-N
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Description

Lycopsamine N-oxide-d3 is a deuterium-labeled derivative of Lycopsamine N-oxide, which is a pyrrolizidine alkaloid. Pyrrolizidine alkaloids are naturally occurring compounds found in various plants, including honey and bee pollen . These compounds are known for their potential toxic effects, particularly hepatotoxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lycopsamine N-oxide-d3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into Lycopsamine N-oxide. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions. The specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for deuteration include the use of deuterated reagents and solvents .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale deuteration processes, utilizing deuterated reagents and solvents in controlled environments to ensure high purity and yield. The production process would also include purification steps to isolate the desired compound from any by-products .

Chemical Reactions Analysis

Types of Reactions

Lycopsamine N-oxide-d3, like other pyrrolizidine alkaloids, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce the corresponding amine .

Scientific Research Applications

Lycopsamine N-oxide-d3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Lycopsamine N-oxide-d3 involves its interaction with cellular components, leading to potential toxic effects. Pyrrolizidine alkaloids, including this compound, are known to form reactive metabolites that can bind to cellular macromolecules, causing damage to DNA, proteins, and lipids. This can result in hepatotoxicity and other adverse effects .

Comparison with Similar Compounds

Lycopsamine N-oxide-d3 can be compared to other similar compounds, such as:

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Deuterium substitution can alter the metabolic stability and distribution of the compound, making it a valuable tool in scientific research .

Properties

Molecular Formula

C15H25NO6

Molecular Weight

318.38 g/mol

IUPAC Name

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S,3S)-4,4,4-trideuterio-2,3-dihydroxy-2-propan-2-ylbutanoate

InChI

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1/i3D3

InChI Key

DNAWGBOKUFFVMB-YJLUAEPNSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O

Origin of Product

United States

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